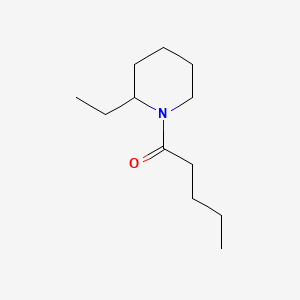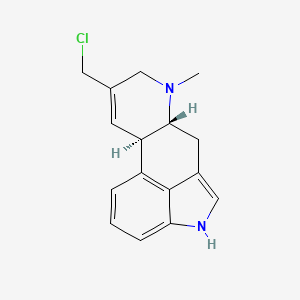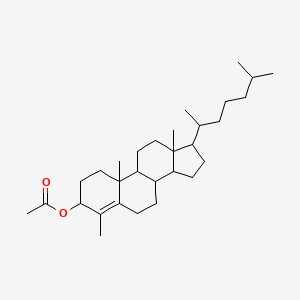![molecular formula C16H14O2S B14634489 2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid CAS No. 55038-74-9](/img/structure/B14634489.png)
2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid moiety attached to a 4-cyclopropylphenyl group via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-cyclopropylphenyl thiol with a benzoic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-sulfur bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites of target molecules, disrupting their normal function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Sulfonyldibenzoic acid: Another compound with a similar sulfanyl linkage but different aromatic substituents.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents on the aromatic ring.
Uniqueness
2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid is unique due to its specific combination of a cyclopropylphenyl group and a sulfanyl linkage, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
55038-74-9 |
|---|---|
Formule moléculaire |
C16H14O2S |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
2-(4-cyclopropylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H14O2S/c17-16(18)14-3-1-2-4-15(14)19-13-9-7-12(8-10-13)11-5-6-11/h1-4,7-11H,5-6H2,(H,17,18) |
Clé InChI |
MIDNSVYUULNAPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=C(C=C2)SC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




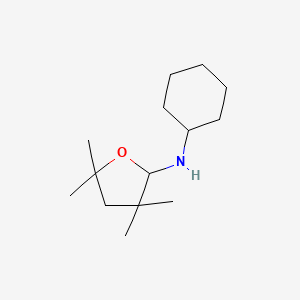
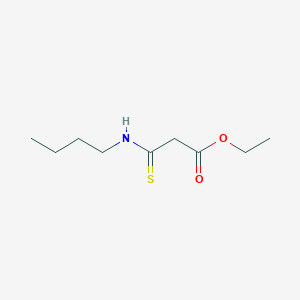
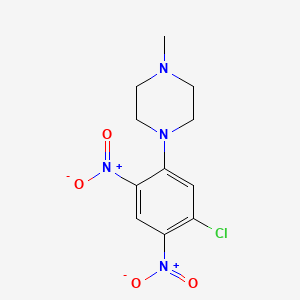
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
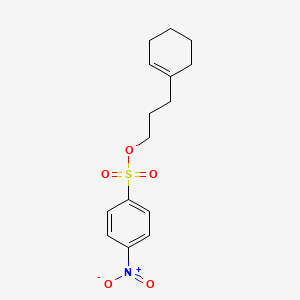


![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
